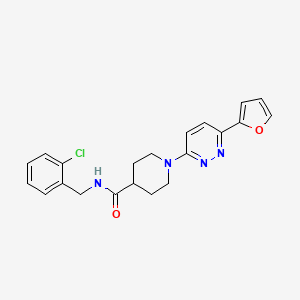

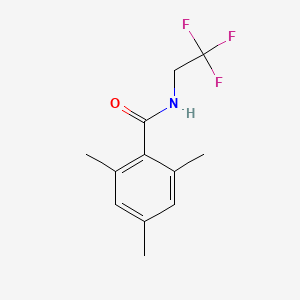

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine” is a derivative of piperidine, which is a common structure in many pharmaceutical drugs. The 1,3-benzodioxol-5-ylmethyl group suggests that this compound may have similar properties to other benzodioxole compounds, which are often used in the synthesis of a wide range of therapeutic agents .

Scientific Research Applications

Photoredox Catalysis in Aromatic C-H Amination

Photoredox catalysis has emerged as a powerful tool for aromatic C-H amination, enabling the formation of carbon-nitrogen bonds, crucial in pharmaceutical research. This method uses visible light and oxygen to transform C-H into C-N bonds, utilizing an acridinium photooxidant alongside a nitroxyl radical co-catalyst (TEMPO) for site-selective amination of aromatics. This technique is especially valuable for synthesizing compounds containing heteroaromatic azoles and anilines, integral to medicinal chemistry (Romero et al., 2015).

Antibacterial Activity of Sulfonamide Derivatives

Research into N-substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine has revealed their potential antibacterial properties. Although these compounds exhibit moderately weak inhibition compared to ciprofloxacin, their synthesis and structural confirmation through IR, 1H-NMR, and EIMS spectral data provide a foundation for further exploration in combating bacterial infections (Aziz‐ur‐Rehman et al., 2015).

Bioconjugation in Aqueous Media

The study of amide formation via carbodiimide in aqueous media has significant implications for bioconjugation techniques. Employing ethylenediamine and benzylamine as amines, this research provides insights into the efficient creation of amide bonds, a fundamental reaction in bioorganic chemistry and drug development (Nakajima & Ikada, 1995).

Photoluminescent Properties of Lanthanide Complexes

The structural and photoluminescent studies of lanthanide complexes with tripodal triRNTB ligands have unveiled their significant photophysical properties. By modifying the NTB molecule with different substituents, researchers have been able to fine-tune the triplet states of the ligands, affecting the luminescence intensity and offering potential applications in optical materials and sensors (Pan et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-17-7-5-13(6-8-17)16-10-12-3-4-14-15(9-12)19-11-18-14/h3-4,9,13,16H,2,5-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEAWYUHUIPEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)

![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2716820.png)

![N-(3-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2716822.png)

![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716823.png)

![1-(1-{3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one](/img/structure/B2716827.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2716829.png)